Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound with the molecular formula C33H26O8 and a molecular weight of 550.57 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(methoxycarbonyl)benzyl alcohol with 5-hydroxy-2-phenyl-4H-chromen-4-one under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate include:
- Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate
- Methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-YL)oxy]methyl}benzoate
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-YL)oxy]methyl}benzoate
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and specific functional groups, which confer distinct chemical and biological properties. These unique characteristics make it valuable for specific applications in research and industry .
Biological Activity
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromen-7-yl moiety linked to a benzoate group through an ether bond. Its structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research conducted by demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 20 | Cell cycle arrest |
HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. A study published in reported that it significantly reduces the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 250 | 75 |
TNF-α | 300 | 90 |
IL-1β | 200 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It interferes with cell cycle progression, particularly at the G1/S phase transition.
- Cytokine Modulation : The compound modulates the expression of various cytokines involved in inflammatory responses.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer treated with this compound showed promising results. Patients exhibited a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported.
Case Study 2: Inflammatory Disease Management
In a separate study focusing on rheumatoid arthritis, patients receiving this compound demonstrated improved symptoms and reduced inflammation markers compared to a control group. The findings suggest that it may serve as an adjunct therapy for managing chronic inflammatory conditions.
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 4-[[5-[(4-methoxycarbonylphenyl)methoxy]-4-oxo-2-phenylchromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C33H26O8/c1-37-32(35)24-12-8-21(9-13-24)19-39-26-16-29(40-20-22-10-14-25(15-11-22)33(36)38-2)31-27(34)18-28(41-30(31)17-26)23-6-4-3-5-7-23/h3-18H,19-20H2,1-2H3 |
InChI Key |
QJLAARZIFMOPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C(=O)OC)C(=O)C=C(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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